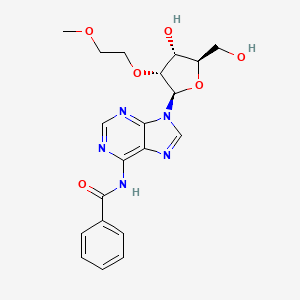

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine

Description

BenchChem offers high-quality N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJMCSVNNGZFB-KHTYJDQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612656 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333335-93-6 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Functional Mechanism of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine in Modern Therapeutics

Abstract

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is a cornerstone of modern oligonucleotide therapeutics, not as a standalone pharmacologically active agent, but as a critical, chemically engineered building block for the synthesis of second-generation antisense oligonucleotides (ASOs). Its true "mechanism of action" is realized upon its incorporation into these longer therapeutic molecules. The N6-benzoyl group serves as a transient protecting group essential for the fidelity of synthesis, while the 2'-O-(2-methoxyethyl) (2'-MOE) modification is a permanent feature that imparts profound and therapeutically enabling properties to the final ASO drug. This guide delineates the multifaceted mechanism of action conferred by this nucleoside, focusing on the structural and functional consequences of the 2'-MOE modification in the context of ASO-mediated gene silencing. We will explore the causality behind its design and provide detailed experimental frameworks for the evaluation of ASOs synthesized from this key component.

Introduction: Beyond the Monomer

While classified as a purine nucleoside analog, a class of compounds known for cytotoxic and antiviral activities, N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine's primary role in drug development is not as an independent effector molecule.[1][2][3] Extensive research reveals its function as a sophisticated precursor for the solid-phase synthesis of antisense oligonucleotides. ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating the expression of the protein it encodes.

The therapeutic potential of unmodified oligonucleotides is severely limited by their rapid degradation by cellular nucleases and poor binding affinity to target RNA. The innovation of chemical modifications, particularly at the 2' position of the ribose sugar, was a critical leap forward. The 2'-O-(2-methoxyethyl) modification, introduced via N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine phosphoramidite, is a hallmark of second-generation ASO technology, endowing these drugs with the stability, potency, and safety required for clinical success.[4][5]

The Duality of Design: Protection and Function

The chemical structure of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is purpose-built for its role in oligonucleotide synthesis.

-

N6-Benzoyl Group: This moiety serves as a temporary protecting group for the exocyclic amine on the adenine base. During the automated, stepwise assembly of the ASO chain, this protection is crucial to prevent unwanted side reactions, ensuring that the oligonucleotide is synthesized with the correct sequence. This benzoyl group is chemically removed during the final deprotection and purification steps, and is therefore not present in the final therapeutic ASO.

-

2'-O-(2-methoxyethyl) (2'-MOE) Group: This is the key functional component that persists in the final drug product. Its introduction was the result of extensive medicinal chemistry efforts to find a modification that could overcome the limitations of earlier designs. The 2'-MOE group provides a significant enhancement in nuclease resistance compared to unmodified DNA or first-generation modifications.[6] Crucially, and somewhat surprisingly at the time of its discovery, it also increases the binding affinity of the ASO for its complementary RNA target.[4] This increased affinity is attributed to the 2'-MOE moiety pre-organizing the sugar pucker into an RNA-like C3'-endo conformation, which is energetically favorable for binding to an RNA strand.[6]

Core Mechanisms of Action of 2'-MOE-Modified ASOs

The incorporation of 2'-MOE nucleotides enables ASOs to silence target genes through two primary, distinct mechanisms, determined by the overall design of the oligonucleotide.

Mechanism I: RNase H-Mediated mRNA Degradation

The most common mechanism for 2'-MOE ASOs involves the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, ASOs are designed as "gapmers".

A 2'-MOE gapmer consists of:

-

A central "gap" of 8-10 unmodified DNA or phosphorothioate DNA nucleotides.

-

Flanking "wings" on the 5' and 3' ends, typically 3-5 nucleotides long, containing the 2'-MOE modification.

The Signaling Pathway:

-

Cellular Uptake & Nuclear Localization: The ASO enters the cell, often via gymnosis or receptor-mediated endocytosis, and translocates to the nucleus where target pre-mRNA and mature mRNA are abundant.

-

Hybridization: The ASO binds with high affinity and specificity to its complementary sequence on the target mRNA. The 2'-MOE wings contribute significantly to this binding stability.[4]

-

RNase H Recruitment: The central DNA "gap" of the ASO, when bound to the RNA, creates a valid RNA:DNA hybrid substrate. This structure is recognized and bound by RNase H1.

-

Target Cleavage: RNase H1 catalytically cleaves the phosphodiester backbone of the mRNA strand at the site of hybridization.

-

Release and Recycling: Following cleavage, the ASO dissociates from the fragmented mRNA and can bind to another target mRNA molecule, enabling multiple rounds of degradation.

-

Gene Silencing: The cleaved mRNA is recognized by the cellular machinery as damaged and is rapidly degraded, preventing it from being translated into protein. This results in a potent and specific reduction of the target protein levels.

Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.

Mechanism II: Steric Blockade of RNA Processing

When an ASO is fully modified with 2'-MOE nucleotides (i.e., it does not contain a DNA gap), it cannot recruit RNase H.[7] Instead, these ASOs act as steric blockers. By binding to a specific site on a pre-mRNA or mRNA molecule, they physically obstruct the binding of cellular machinery, thereby modulating RNA processing.

Key Applications of Steric Blockade:

-

Splicing Modulation: This is a powerful application used in several approved drugs. By binding to splice silencer or enhancer sites on a pre-mRNA molecule, a fully modified 2'-MOE ASO can either promote the exclusion of an exon (exon skipping) or force the inclusion of a previously skipped exon. This allows for the production of a modified, often functional, protein.

-

Translation Inhibition: An ASO can be designed to bind to the 5' untranslated region (UTR) of an mRNA, physically blocking the assembly of the ribosomal machinery and preventing the initiation of protein translation.

Caption: Steric blockade mechanism for splicing modulation by a fully 2'-MOE ASO.

Experimental Protocols for Mechanistic Validation

The following protocols provide a framework for researchers to validate the mechanism of action of ASOs synthesized using N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine.

Protocol 1: In Vitro Assessment of ASO-Mediated mRNA Knockdown

Objective: To quantify the potency of a 2'-MOE gapmer ASO in reducing target mRNA levels in a cellular model.

Causality: This experiment directly tests the primary outcome of the RNase H mechanism. A dose-dependent reduction in the target mRNA, but not in a control gene's mRNA, validates the specific activity of the ASO.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549, or a disease-relevant line) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

ASO Transfection: On the following day, transfect the cells with the 2'-MOE ASO at a range of concentrations (e.g., 0, 1, 3, 10, 30, 100 nM). Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Include a non-targeting control ASO as a negative control.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for ASO uptake and target mRNA degradation.

-

RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Ensure RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 500-1000 ng of total RNA using a reverse transcription kit with random primers or oligo(dT).

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB). Run reactions in triplicate.

-

Data Analysis: Calculate the change in target mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated or negative control ASO-treated cells. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of ASO-Induced Apoptosis

Objective: To determine if the knockdown of an anti-apoptotic target protein by a 2'-MOE ASO results in the induction of programmed cell death.

Causality: If the ASO targets a survival gene (e.g., Bcl-2), a downstream consequence of successful mRNA knockdown should be apoptosis. This protocol validates the functional outcome of gene silencing.[8]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the ASO at a concentration known to be effective from Protocol 1 (e.g., 2-3x the IC50). Include untreated and negative control ASO-treated cells.

-

Incubation: Incubate for 48-72 hours, a sufficient time for protein depletion and subsequent induction of apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells (early + late) between the target ASO-treated group and the control groups.

-

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the protocols described above for an ASO targeting the anti-apoptotic protein Bcl-2.

| ASO Concentration (nM) | Target mRNA Knockdown (%) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| 0 (Untreated) | 0 | 3.1 | 2.5 |

| 30 (Control ASO) | 5 | 3.5 | 2.8 |

| 3 | 25 | 8.2 | 4.1 |

| 10 | 58 | 15.6 | 7.9 |

| 30 | 85 | 35.8 | 18.4 |

| 100 | 92 | 41.2 | 25.5 |

Conclusion

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine represents a pinnacle of rational drug design in the field of oligonucleotide therapeutics. While inert on its own, its incorporation into antisense oligonucleotides unlocks powerful and specific mechanisms for controlling gene expression. The 2'-MOE modification it carries is fundamental to the efficacy of numerous ASO drugs, providing the necessary stability and binding affinity to enable either the catalytic degradation of mRNA via RNase H or the precise steric blockade of RNA processing. The experimental frameworks provided herein serve as a guide for researchers to rigorously validate these mechanisms, furthering the development of this potent class of therapeutics.

References

-

Singh, N. N., et al. (2019). A therapeutic antisense oligonucleotide encompassing 2′-O-methoxyethyl modification triggers unique perturbation of the transcriptome. NAR Molecular Medicine. [Link]

-

Geary, R. S., et al. (2015). Pharmacological properties of 2'-o-methoxyethyl-modified oligonucleotides. Antisense Drug Technology: Principles, Strategies, and Applications, Second Edition. [Link]

-

Fasullo, M., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry. [Link]

-

Crooke, S. T., et al. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. [Link]

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design. [Link]

-

Kim, S. K., et al. (2012). Synthesis, biological evaluation and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents. Molecules. [Link]

-

Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry. [Link]

-

Juliano, R. L. (2016). The delivery of therapeutic oligonucleotides. Nucleic Acids Research. [Link]

-

BellBrook Labs. Detection of Adenosine Kinase Activity with the Transcreener® ADP2 Kinase Assay. [Link]

-

BellBrook Labs. A Validated RIPK2 Inhibitor Screening Assay. [Link]

-

MDPI. (2020). Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]

-

PubChem. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. [Link]

-

Corey, D. R. (2007). Oligonucleotide antiviral therapeutics: Antisense and RNA interference for highly pathogenic RNA viruses. Human Molecular Genetics. [Link]

-

Ghavami, S., et al. (2014). Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2. Cancers. [Link]

-

Kim, J., et al. (2011). Induction of apoptosis in human leukemia cells through the production of reactive oxygen species and activation of HMOX1 and Noxa by benzene, toluene, and o-xylene. Toxicology. [Link]

Sources

- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Oligonucleotide antiviral therapeutics: Antisense and RNA interference for highly pathogenic RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis in human leukemia cells through the production of reactive oxygen species and activation of HMOX1 and Noxa by benzene, toluene, and o-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine: Physicochemical Properties and Analytical Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics and diagnostics, chemically modified nucleosides are foundational pillars, engineered to enhance stability, binding affinity, and pharmacokinetic profiles. Among these, N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine stands out as a critical building block. This purine nucleoside analog incorporates two key modifications: a benzoyl group protecting the exocyclic amine of adenine and a 2'-O-(2-methoxyethyl) (2'-O-MOE) group on the ribose sugar.[1]

The N-benzoyl group is a standard protecting group used during solid-phase oligonucleotide synthesis to prevent unwanted side reactions at the N6 position of adenine.[2] The 2'-O-MOE modification is a second-generation enhancement that pre-organizes the sugar pucker into an A-form geometry, characteristic of RNA.[3][4][5] This conformational lock significantly increases the binding affinity of oligonucleotides to their target RNA and provides substantial resistance to nuclease degradation.[5][6][7]

Understanding the fundamental physicochemical properties of this monomer is paramount for drug development professionals. These properties dictate everything from solubility in synthesis solvents and reaction kinetics to the ultimate purity and stability of the final oligonucleotide product. This guide provides a comprehensive overview of the core physicochemical characteristics of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine and presents detailed, field-proven protocols for their analytical determination.

Molecular Identity and Core Properties

A precise understanding of the molecule's fundamental characteristics is the starting point for all subsequent applications.

| Property | Value | Source |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | [8] |

| Molecular Formula | C20H23N5O6 | [8][9] |

| Molecular Weight | 429.43 g/mol | [8][9] |

| CAS Number | 333335-93-6 | [1][8] |

| Appearance | White or almost white powder (Expected) | [10] |

These identifiers are crucial for regulatory submissions, material sourcing, and accurate documentation in research and development.

Key Physicochemical Parameters

The behavior of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine in various chemical environments is defined by properties such as solubility, thermal stability, and chromatographic behavior. These parameters are not merely data points; they are critical process parameters for successful synthesis and purification.

Solubility Profile

The solubility of a protected nucleoside is a critical factor for its application in solid-phase oligonucleotide synthesis, which relies on anhydrous organic solvents. The presence of the hydrophobic benzoyl group and the ether linkages in the 2'-O-MOE side chain significantly influences its solubility profile compared to unmodified adenosine.

Causality Behind Solvent Choices:

-

Acetonitrile (ACN): Widely used as the primary solvent for phosphoramidite monomers due to its low viscosity, ability to dissolve the monomer, and compatibility with the activators used during the coupling step of synthesis.

-

Dichloromethane (DCM): An excellent solvent for dissolving protected nucleosides, often used in purification steps.

-

Dimethylformamide (DMF): A highly polar aprotic solvent, useful for solubilizing a wide range of organic compounds, including those with poor solubility in other solvents.[11]

-

Water: Solubility is expected to be low due to the hydrophobic N-benzoyl protecting group.[12][13] This low aqueous solubility is advantageous, as it simplifies precipitation and purification post-synthesis.

| Solvent | Predicted Solubility | Rationale & Application Relevance |

| Acetonitrile | Soluble | Primary solvent for phosphoramidite solutions in oligonucleotide synthesis. |

| Dichloromethane | Soluble | Useful for reaction workup and column chromatography. |

| Tetrahydrofuran (THF) | Soluble | Alternative solvent for synthesis and reactions. |

| Dimethylformamide (DMF) | Soluble | Stronger solvent for difficult-to-dissolve batches or for NMR studies.[11] |

| Methanol / Ethanol | Sparingly Soluble | Often used in purification as an anti-solvent for precipitation. |

| Water | Poorly Soluble | Low solubility is beneficial for purification by precipitation.[14] |

Chromatographic Behavior

Chromatography is the cornerstone of purity assessment and purification for nucleoside analogs.[12][15] Due to its lipophilic benzoyl group, N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is well-suited for reverse-phase high-performance liquid chromatography (RP-HPLC).

Expert Insight: The choice of a C18 column is standard for this class of molecules.[16] The hydrophobic stationary phase interacts strongly with the benzoyl and adenine moieties. An ion-pairing agent like triethylammonium acetate (TEAA) is often used in the mobile phase to improve peak shape and retention time consistency by masking residual charges on the molecule and silica support. A gradient elution from a low to a high concentration of an organic solvent like acetonitrile is necessary to elute the compound from the column effectively.[16]

Thermal and Spectroscopic Properties

-

Melting Point: The melting point is a key indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. While a specific public value is not available, it is expected to be a high-melting solid, consistent with other protected nucleosides.

-

UV-Vis Spectroscopy: The molecule is expected to have a characteristic UV absorbance maximum (λmax) around 260-280 nm, dominated by the benzoyl-substituted purine chromophore. This property is fundamental for quantification using spectrophotometry (e.g., Trityl analysis during synthesis) and for detection in HPLC.[2]

-

NMR Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation. Key expected signals would include aromatic protons from the benzoyl group and adenine base, the anomeric proton (H1') of the ribose, and characteristic signals from the 2'-O-methoxyethyl side chain.[17][18]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, providing definitive proof of identity.[8][9]

Experimental Protocols for Characterization

The following protocols are presented as self-validating systems, incorporating best practices for ensuring data integrity and reproducibility.

Workflow for Purity Determination by RP-HPLC

This workflow outlines the process from sample preparation to data analysis for assessing the purity of a batch of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine.

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed Protocol:

-

System: An HPLC system equipped with a UV detector, gradient pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH ~7.0.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Detection: UV at 260 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness Check: A system suitability test should be performed by injecting a standard of known purity multiple times. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

Protocol for Solubility Assessment

This protocol uses the equilibrium shake-flask method to determine solubility, a robust and widely accepted technique.

-

Preparation: Add an excess amount of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours.

-

Expert Rationale: A 24-hour period is chosen to ensure that the solution has reached thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the samples (e.g., 5 min at 10,000 rpm) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from a stock solution of known concentration.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Stability and Storage

Like most complex organic molecules, N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine requires proper handling to maintain its integrity.

-

Storage Conditions: The compound should be stored in a well-sealed container, protected from moisture and light, at low temperatures (typically -20°C for long-term storage).[19]

-

Chemical Stability: The N-benzoyl group is susceptible to hydrolysis under strongly acidic or basic conditions. The glycosidic bond can be cleaved under harsh acidic conditions.[20] The 2'-O-MOE group is generally stable under the conditions of oligonucleotide synthesis and deprotection.

-

Field Insight: During oligonucleotide synthesis, the final deprotection step, typically using aqueous ammonia or methylamine, is designed to efficiently remove the N-benzoyl group while leaving the main nucleoside structure and 2'-O-MOE modification intact.[2]

-

Relationship of Physicochemical Properties to Application

The properties discussed are not academic; they directly impact the success of this molecule's primary application: the synthesis of therapeutic oligonucleotides.

Caption: Impact of Physicochemical Properties on Application.

-

Solubility directly enables the preparation of concentrated phosphoramidite solutions, which is essential for driving the coupling reaction to completion on the solid support.

-

Defined Chromatographic Behavior allows for the rigorous quality control of the incoming raw material and the accurate assessment of the purity of the final oligonucleotide product.[15]

-

Strong UV Absorbance is leveraged for real-time monitoring of synthesis efficiency (via trityl cation release) and for quantifying the final product.[2]

-

Chemical Stability ensures the monomer survives the multiple steps of the synthesis cycle without degradation, leading to a higher yield of the desired full-length oligonucleotide.

By understanding and controlling for these fundamental physicochemical properties, researchers and drug developers can ensure the robust and reproducible synthesis of high-quality, modified oligonucleotides for therapeutic and diagnostic applications.

References

- Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic. Accessed January 22, 2026.

- HPLC traces of N⁶-benzoyl-5′-O-(1-methoxy-1-methylethyl)-2 - ResearchGate.

- Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC. NIH. Accessed January 22, 2026.

- 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC. NIH. Accessed January 22, 2026.

- 2'-O-Methoxy-ethyl (MOE) | Oligowiki. Oligowizard. Accessed January 22, 2026.

- Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications (RSC Publishing). Accessed January 22, 2026.

- Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- | C20H23N5O6 | CID 21348490. PubChem. Accessed January 22, 2026.

- 2'-O-(2-methoxyethyl) nucleosides are not phosphorylated or incorporated into the genome of Human Lymphoblastoid TK6 Cells. Spiral. Accessed January 22, 2026.

- Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. ChemBK. Accessed January 22, 2026.

- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. Accessed January 22, 2026.

- Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Accessed January 22, 2026.

- Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Accessed January 22, 2026.

- Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. NIH. Accessed January 22, 2026.

- Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Unknown Source. Accessed January 22, 2026.

- N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem. NIH. Accessed January 22, 2026.

- Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Taylor & Francis Online. Accessed January 22, 2026.

- The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. PubMed Central. Accessed January 22, 2026.

- Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Semantic Scholar. Accessed January 22, 2026.

- N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine. MedChemExpress. Accessed January 22, 2026.

- N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine | Purine Nucleoside Analog. MedChemExpress. Accessed January 22, 2026.

- Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific. Accessed January 22, 2026.

- N6-Benzoyladenine =99 4005-49-6. Sigma-Aldrich. Accessed January 22, 2026.

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- N6-Benzoyladenosine. Chem-Impex. Accessed January 22, 2026.

- Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. NIH. Accessed January 22, 2026.

- N6-Benzoyl-L-adenosine | 868663-26-7 | NB09418 | Biosynth. Biosynth. Accessed January 22, 2026.

- NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. Accessed January 22, 2026.

- Structures of 2'-O-alkyl modifications. (A) 2'-O-methoxy RNA (2'-OMe...

- Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA. ACS Omega. Accessed January 22, 2026.

- 2'-Omethyl Bases Modification - RNA. BOC Sciences. Accessed January 22, 2026.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. atdbio.com [atdbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oligowiki.com [oligowiki.com]

- 6. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- | C20H23N5O6 | CID 21348490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N6-Benzoyladenine =99 4005-49-6 [sigmaaldrich.com]

- 12. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sepscience.com [sepscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 20. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine, a critical building block in the synthesis of therapeutic oligonucleotides. We will delve into its chemical properties, provide a detailed synthesis pathway for its phosphoramidite derivative, and outline its application in solid-phase oligonucleotide synthesis. Furthermore, this document will cover the essential downstream processes of deprotection and analytical characterization of the final modified oligonucleotides.

Core Concepts: Structure and Significance

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is a modified nucleoside analog of adenosine. Its structure is characterized by two key modifications: a benzoyl (Bz) protecting group on the N6 position of the adenine base and a 2-methoxyethyl (MOE) group attached to the 2'-hydroxyl of the ribose sugar.

-

N6-Benzoyl (Bz) Group: This labile protecting group shields the exocyclic amine of adenine from undesired side reactions during the automated chemical synthesis of oligonucleotides.

-

2'-O-(2-methoxyethyl) (MOE) Group: This modification is a hallmark of second-generation antisense oligonucleotides (ASOs). The presence of the MOE group at the 2' position of the ribose imparts several advantageous properties to the resulting oligonucleotide, including enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and a favorable pharmacokinetic profile.[1]

For its use in automated oligonucleotide synthesis, the nucleoside is converted into a phosphoramidite derivative, typically with a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl and a cyanoethyl phosphoramidite group at the 3'-position.

Table 1: Chemical Properties and Identifiers

| Property | N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine | 5'-O-DMT-N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine-3'-CE-phosphoramidite |

| Structural Formula | C20H23N5O6 | C50H58N7O9P |

| CAS Number | 333335-93-6[2][3][4][5] | 251647-53-7[6][7] |

| Molecular Weight | 429.43 g/mol [2][4][8] | 932.01 g/mol [6][7] |

Synthesis of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine-3'-CE-phosphoramidite

The synthesis of the phosphoramidite building block is a multi-step process that requires careful protection and activation of the various functional groups on the adenosine nucleoside. The general strategy involves 2'-O-alkylation, 5'-hydroxyl protection, N6-amino group protection, and finally, 3'-phosphitylation.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into the following key stages:

Caption: General synthesis pathway for the target phosphoramidite.

Detailed Synthesis Protocol (Hypothetical)

This protocol is a composite based on established methodologies for the synthesis of related 2'-O-alkoxy nucleoside phosphoramidites.[6][9][10]

Step 1: 2'-O-Alkylation of Adenosine

The selective alkylation of the 2'-hydroxyl group is a critical step. A strategy of minimal protection can be employed where unprotected adenosine is directly alkylated.

-

Preparation: Suspend adenosine in a suitable anhydrous solvent (e.g., DMF).

-

Deprotonation: Add a strong base, such as sodium hydride, portion-wise at a reduced temperature (e.g., 0 °C) to selectively deprotonate the hydroxyl groups.

-

Alkylation: Introduce the alkylating agent, 2-bromoethyl methyl ether, and allow the reaction to proceed, gradually warming to room temperature. The 2'-hydroxyl is generally more reactive than the 3'- and 5'-hydroxyls.

-

Work-up and Purification: Quench the reaction with water and purify the resulting mixture of 2'-O-MOE and 3'-O-MOE isomers using column chromatography to isolate the desired 2'-isomer.

Step 2: N6-Benzoylation

The exocyclic amine of the adenine base is protected using a transient protection method.

-

Silylation: Dissolve the 2'-O-MOE adenosine in anhydrous pyridine and add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups as TMS ethers.

-

Acylation: Add benzoyl chloride to the reaction mixture. The benzoyl group will acylate the N6-amino group.

-

Desilylation: Treat the reaction mixture with aqueous ammonia to remove the TMS protecting groups, yielding N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine.

-

Purification: Purify the product by silica gel chromatography.

Step 3: 5'-O-DMT Protection

The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during oligonucleotide synthesis.

-

Reaction: Dissolve N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine in anhydrous pyridine.

-

Tritylation: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and allow the reaction to proceed at room temperature.

-

Work-up and Purification: Quench the reaction with methanol and purify the product by column chromatography to yield 5'-O-DMT-N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine.

Step 4: 3'-Phosphitylation

The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

-

Preparation: Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Phosphitylation: Add a suitable phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Work-up and Purification: After the reaction is complete, purify the crude product by precipitation into a non-polar solvent (e.g., hexane) to yield the final phosphoramidite as a stable, white foam.

Application in Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite is the key building block for incorporating 2'-O-MOE modified adenosine residues into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. The synthesis proceeds in a four-step cycle for each nucleotide addition.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol for Oligonucleotide Synthesis

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane.

-

Procedure: The deblocking solution is passed through the synthesis column to remove the 5'-DMT group from the support-bound oligonucleotide, exposing the 5'-hydroxyl for the next coupling reaction. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor synthesis efficiency.[11]

Step 2: Coupling

-

Reagents: A solution of the N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine phosphoramidite in anhydrous acetonitrile and an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M DCI).

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling times for sterically hindered 2'-O-MOE amidites may need to be extended compared to standard DNA amidites.[12]

Step 3: Capping

-

Reagents: A two-part capping solution, typically Cap A (acetic anhydride in THF/lutidine) and Cap B (N-methylimidazole in THF).

-

Procedure: The capping solution is delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in the final product.

Step 4: Oxidation

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

-

Procedure: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a more stable phosphate triester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection and Purification of the Final Oligonucleotide

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups (N6-benzoyl, cyanoethyl on the phosphate backbone) must be removed.

Deprotection Protocol

A common and efficient method for deprotection involves the use of a mixture of ammonium hydroxide and aqueous methylamine (AMA).

-

Cleavage and Deprotection: The solid support is treated with the AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes).[13][14] This single step cleaves the oligonucleotide from the support and removes both the cyanoethyl and N6-benzoyl protecting groups.

-

Evaporation: The supernatant containing the deprotected oligonucleotide is removed from the support, and the solvent is evaporated.

Table 2: Common Deprotection Conditions

| Reagent | Temperature | Time | Notes |

| Conc. Ammonium Hydroxide | 55 °C | 8-16 hours | Standard, slower method. |

| AMA (1:1 NH4OH/MeNH2) | 65 °C | 10-15 minutes | "UltraFAST" deprotection. Requires Ac-dC if present.[13][14] |

| K2CO3 in Methanol | Room Temp. | 4-17 hours | "UltraMILD" for very sensitive modifications (not typically required for 2'-O-MOE). |

Purification and Analysis

The crude deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).

-

Purification: Ion-exchange or reverse-phase HPLC are common methods. For DMT-on purification (where the final 5'-DMT group is left on), reverse-phase HPLC provides excellent separation of the full-length product from truncated failure sequences.

-

Analysis: The purity and identity of the final oligonucleotide are confirmed by analytical HPLC, capillary gel electrophoresis (CGE), and mass spectrometry (typically ESI-MS).[15] The mass spectrum should show a major peak corresponding to the calculated molecular weight of the desired 2'-O-MOE modified oligonucleotide.

Conclusion

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine, in its phosphoramidite form, is an indispensable reagent for the synthesis of second-generation therapeutic oligonucleotides. Its 2'-O-MOE modification provides enhanced stability and binding affinity, properties that are crucial for the development of effective antisense drugs. A thorough understanding of its synthesis, proper handling during oligonucleotide synthesis, and appropriate deprotection and purification procedures are essential for researchers and drug developers working in the field of nucleic acid therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important molecule.

References

-

Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]

-

Chen, B., et al. (2019). Residue and site-specific labeling of CCR5 RNA pseudoknot reveals internal motions that correlate with microRNA binding. ResearchGate. [Link]

-

Prakash, T. P., et al. (2005). A safe, industrially viable process for preparing nucleosidic phosphoramidites via phosphitylation. Organic Process Research & Development, 9(6), 730-737. [Link]

-

Shodex. Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). [Link]

-

Glen Research. (2010). Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 20.2. [Link]

-

CDMO. N6-benzoyl-2'-O-methoxyethyl-adenosine. [Link]

-

Grajkowski, A., et al. (2001). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic Acids Research, 29(13), e66. [Link]

-

ResearchGate. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine phosphoramidite 5. [Link]

-

ChemBK. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. [Link]

-

PubChem. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. [Link]

-

Glen Research. Deprotection Guide. [Link]

-

Royal Society of Chemistry. (2018). Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. [Link]

Sources

- 1. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. scribd.com [scribd.com]

- 6. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Discovery and Synthesis of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine

Abstract

This technical guide provides a comprehensive overview of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine, a critical modified nucleoside in the development of oligonucleotide therapeutics. We will delve into the rationale behind its discovery, detailing the pivotal roles of the N6-benzoyl and 2'-O-(2-methoxyethyl) modifications. A significant portion of this document is dedicated to a detailed, step-by-step synthesis protocol, offering insights into the causality behind experimental choices. Furthermore, we will explore the analytical techniques for its characterization and its profound impact on the field of drug development, particularly in antisense technology. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of this essential molecule.

Introduction: The Dawn of Modified Nucleosides in Therapeutics

The advent of oligonucleotide-based therapeutics has marked a paradigm shift in modern medicine. These therapies, which utilize short nucleic acid sequences to modulate gene expression, offer a highly specific and potent approach to treating a wide range of diseases. However, the inherent instability and suboptimal pharmacokinetic properties of natural oligonucleotides necessitated the development of chemically modified nucleosides.

Among the most significant advancements in this area is the introduction of the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification.[1][2] This "second-generation" modification dramatically enhances the properties of oligonucleotides, including increased nuclease resistance, improved binding affinity to target RNA, and reduced cellular toxicity.[3] When incorporated into antisense oligonucleotides (ASOs), 2'-O-MOE modifications have led to the development of several successful drugs.[3]

This guide focuses on a key building block for the synthesis of 2'-O-MOE modified oligonucleotides: N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine. We will explore the strategic importance of both the N6-benzoyl protecting group and the 2'-O-MOE modification, providing a detailed roadmap for its chemical synthesis and characterization.

The Strategic Importance of Key Modifications

The structure of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is a testament to rational drug design. Each modification serves a distinct and critical purpose in the synthesis and final application of therapeutic oligonucleotides.

The N6-Benzoyl Protecting Group: A Cornerstone of Oligonucleotide Synthesis

The exocyclic amino group (N6) of adenosine is a reactive nucleophile that can interfere with the desired chemical reactions during oligonucleotide synthesis.[4] To prevent these unwanted side reactions, a temporary "protecting group" is attached to the N6 position. The benzoyl group is a widely used and robust choice for this role due to its stability under various reaction conditions and its straightforward removal after synthesis is complete.[4]

The use of the N6-benzoyl group is a fundamental aspect of the phosphoramidite method, the gold standard for automated DNA and RNA synthesis.[4] It effectively shields the N6-amino group during the iterative cycles of coupling, capping, and oxidation, ensuring the fidelity of the growing oligonucleotide chain.[4]

The 2'-O-(2-methoxyethyl) Modification: Enhancing Therapeutic Potential

The 2'-O-MOE modification is a key innovation that addresses the limitations of first-generation antisense technologies, such as phosphorothioate-modified oligonucleotides, which were prone to non-specific protein binding and cytotoxicity.[3] The 2'-O-MOE group confers several advantageous properties:

-

Increased Nuclease Resistance: The bulky 2'-O-MOE group sterically hinders the approach of nucleases, the enzymes that degrade nucleic acids, thereby extending the in vivo half-life of the oligonucleotide drug.[2][3]

-

Enhanced Binding Affinity: The 2'-O-MOE modification locks the ribose sugar in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its complementary RNA target. This results in a higher binding affinity (lower melting temperature, Tm) and increased potency.[1]

-

Reduced Toxicity: Compared to earlier modifications, 2'-O-MOE ASOs have demonstrated a more favorable safety profile, with a lower incidence of non-specific protein binding and associated toxicities.[5][6]

The combination of these properties has made 2'-O-MOE a cornerstone of modern antisense oligonucleotide drug design.[1][3]

Synthesis of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine: A Detailed Protocol

The synthesis of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is a multi-step process that requires careful control of reaction conditions and purification procedures. The following protocol provides a detailed, step-by-step guide, along with the rationale for each step.

Overall Synthesis Workflow

The synthesis can be logically divided into two main stages: the introduction of the N6-benzoyl protecting group and the subsequent alkylation of the 2'-hydroxyl group with the methoxyethyl moiety.

Caption: Overall workflow for the synthesis of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N6-Benzoyl Adenosine

-

Rationale: The first step involves the selective benzoylation of the N6-amino group of adenosine. Traditional methods often utilize trimethylchlorosilane for transient protection of the hydroxyl groups, followed by benzoylation.[7] However, more environmentally friendly methods have been developed that use benzoic acid esters as both the protective agent and the benzoyl source.[7]

-

Protocol:

-

To a flask containing adenosine, add a suitable solvent (e.g., pyridine) and a benzoylating agent such as benzoyl chloride or a benzoic acid ester.[7]

-

If using benzoyl chloride, the reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.[8]

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.

-

Step 2: Protection of the 3' and 5' Hydroxyl Groups

-

Rationale: To achieve selective alkylation of the 2'-hydroxyl group, the 3' and 5' hydroxyls must be protected. A common strategy is to use a bulky silyl protecting group, such as the di-tert-butylsilyl group, which can bridge the 3' and 5' positions.

-

Protocol:

-

Dissolve N6-benzoyl adenosine in a suitable solvent like anhydrous DMF.

-

Cool the solution to 0°C and add di-tert-butylsilyl bis(trifluoromethanesulfonate).[8]

-

The reaction is stirred at low temperature for a specified time to allow for the formation of the 3',5'-O-silylene protected intermediate.[8]

-

Step 3: 2'-O-Alkylation with 2-Methoxyethyl Bromide

-

Rationale: This is the key step where the 2'-O-MOE group is introduced. The reaction is a Williamson ether synthesis, where the deprotonated 2'-hydroxyl group acts as a nucleophile and attacks the electrophilic 2-methoxyethyl bromide.

-

Protocol:

-

To the solution containing the 3',5'-O-protected N6-benzoyl adenosine, add a strong base such as sodium hydride (NaH) to deprotonate the 2'-hydroxyl group.

-

Slowly add 2-methoxyethyl bromide to the reaction mixture.

-

The reaction is allowed to proceed at room temperature or with gentle heating until complete.

-

The reaction is then quenched, and the product is extracted and purified.

-

Step 4: Deprotection of the 3' and 5' Hydroxyl Groups

-

Rationale: The final step is the removal of the silyl protecting group to yield the desired N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine. Fluoride-based reagents are commonly used for this purpose.

-

Protocol:

-

Dissolve the protected nucleoside in a solvent such as THF.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or HF-pyridine.[8]

-

The reaction is stirred until the deprotection is complete, as monitored by TLC.

-

The final product is then isolated and purified by column chromatography.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H23N5O6 | [9] |

| Molecular Weight | 429.4 g/mol | [9] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and Methanol | [10] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzoyl group and the adenine base, the anomeric proton (H1'), the protons of the ribose sugar, and the protons of the 2-methoxyethyl group. The chemical shifts and coupling constants provide detailed information about the structure and stereochemistry of the molecule.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.[11][12]

-

-

Mass Spectrometry (MS):

Applications in Drug Development

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is not an active pharmaceutical ingredient itself, but rather a crucial building block for the synthesis of therapeutic oligonucleotides.[15]

Phosphoramidite Synthesis of Oligonucleotides

The primary application of this compound is in its conversion to a phosphoramidite derivative.[][17] This involves the reaction of the 3'-hydroxyl group with a phosphitylating agent. The resulting N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite is then used in automated solid-phase oligonucleotide synthesis.[][17]

Caption: Workflow for the preparation of the phosphoramidite and its use in solid-phase oligonucleotide synthesis.

Impact on Antisense Therapeutics

The incorporation of 2'-O-MOE modified nucleosides, synthesized from precursors like N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine, has been instrumental in the success of several FDA-approved antisense drugs. These drugs are used to treat a variety of conditions, including spinal muscular atrophy, Duchenne muscular dystrophy, and hereditary transthyretin-mediated amyloidosis. The enhanced stability and binding affinity conferred by the 2'-O-MOE modification are key to their therapeutic efficacy.[5][6]

Conclusion

N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine stands as a pivotal molecule in the field of oligonucleotide therapeutics. Its rational design, combining the protective qualities of the N6-benzoyl group with the therapeutic-enhancing properties of the 2'-O-MOE modification, has enabled the synthesis of highly effective and safer antisense drugs. The detailed synthetic and analytical methodologies presented in this guide provide a framework for researchers and drug development professionals to understand and utilize this essential building block in the creation of next-generation nucleic acid-based medicines. The continued exploration and optimization of such modified nucleosides will undoubtedly pave the way for new and innovative treatments for a wide array of diseases.

References

- Vertex AI Search. N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine | Purine Nucleoside Analog.

- Guga, P., et al. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research. 2003;31(14):e78.

- Google Patents. CN112341509A - Preparation method of N6-benzoyl adenosine.

- Biosynth. N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine | NB158066.

- BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide.

- MedChemExpress. 2′-O-(2-Methoxyethyl)adenosine | ATP Derivative.

- BOC Sciences. CAS 251647-53-7 N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite.

- Chen, B., et al. Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine... ResearchGate. 2018.

- Crooke, S. T., et al. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics. 2017;27(1):1–10.

- Integrated DNA Technologies. 2' MOE – An ASO modification. 2023.

- The Royal Society of Chemistry. Synthesis and cellular activity of stereochemically-pure 2'-O- (2-methoxyethyl)-phosphorothioate oligonucleotides.

- Biosynth. N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite.

- PubChem. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-.

- National Institutes of Health. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro.

- Crooke, S. T., et al. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics. 2017;27(1):1–10.

- National Institutes of Health. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide.

- Geary, R. S., et al. Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In: Crooke, S. T. (eds) Antisense Drug Technology. CRC Press; 2007.

- LGC Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. 2024.

- MedChemExpress. N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine | Purine Nucleoside.

- Reddy, M. P., et al. Efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? Organic Process Research & Development. 2008;12(5):957–969.

- Stejskal, S., et al. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA. 2025;31(4):514-528.

- BenchChem. N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine.

- MassBank. Adenosine. 2017.

- Baraldi, P. G., et al. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Medicinal Chemistry. 2008;15(1):64–90.

- ResearchGate. Scheme 1. Synthesis of N 6-alkyladenosines, N...

- Redalyc. Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine.

- Stejskal, S., et al. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA. 2025;31(4):514-528.

Sources

- 1. researchgate.net [researchgate.net]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. idtdna.com [idtdna.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- | C20H23N5O6 | CID 21348490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rsc.org [rsc.org]

- 12. redalyc.org [redalyc.org]

- 13. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. massbank.eu [massbank.eu]

- 15. medchemexpress.com [medchemexpress.com]

- 17. biosynth.com [biosynth.com]

The Role of 2'-O-Methoxyethyl (2'-O-MOE) Modification in Nucleoside Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine, offering the potential to modulate gene expression with a high degree of specificity. However, the journey of an unmodified oligonucleotide from administration to its intracellular target is fraught with peril. The ubiquitous presence of nucleases in biological systems rapidly degrades these molecules, while their inherent physicochemical properties can lead to suboptimal binding affinity and pharmacokinetic profiles. To overcome these hurdles, medicinal chemists have developed a panoply of chemical modifications, each designed to enhance the drug-like properties of these promising therapeutic agents. Among the most successful and widely adopted of these is the 2'-O-methoxyethyl (2'-O-MOE) modification, a cornerstone of modern antisense technology.[1][2] This guide provides an in-depth technical exploration of the 2'-O-MOE modification, from its fundamental chemical principles to its practical application in the development of novel therapeutics.

The 2'-O-MOE Modification: A Chemical and Structural Perspective

The 2'-O-MOE modification involves the attachment of a methoxyethyl group to the 2'-hydroxyl position of the ribose sugar in a nucleoside.[2][3] This seemingly subtle alteration has profound consequences for the behavior of the resulting oligonucleotide.

Synthesis of 2'-O-MOE Phosphoramidites: The Building Blocks of Modified Oligonucleotides

The foundation of synthesizing 2'-O-MOE modified oligonucleotides lies in the preparation of the corresponding phosphoramidite building blocks. While various synthetic routes have been developed, a common strategy involves the alkylation of the 2'-hydroxyl group of a protected ribonucleoside.[4][5]

A generalized protocol for the synthesis of a 2'-O-MOE phosphoramidite is outlined below. It is crucial to note that specific reaction conditions, protecting groups, and purification methods may vary depending on the nucleobase and the desired scale of synthesis.

Experimental Protocol: Synthesis of a Generic 2'-O-MOE Uridine Phosphoramidite

-

Protection of the Uridine Base and 5'-Hydroxyl Group:

-

Start with uridine and protect the exocyclic amine (if applicable) and the 5'-hydroxyl group. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during solid-phase synthesis.

-

-

Formation of the 2',3'-O-Stannylene Acetal:

-

React the 5'-O-DMT-protected uridine with dibutyltin oxide to form a 2',3'-O-stannylene acetal. This step selectively activates the 2'- and 3'-hydroxyl groups for subsequent alkylation.

-

-

Alkylation of the 2'-Hydroxyl Group:

-

Introduce the 2-methoxyethyl group by reacting the stannylene acetal with 2-methoxyethyl bromide or a similar alkylating agent. This reaction typically shows a preference for the 2'-position.

-

-

Purification of the 2'-O-MOE Nucleoside:

-

Purify the resulting 2'-O-MOE nucleoside from the 3'-O-MOE isomer and other reaction byproducts using column chromatography.

-

-

Phosphitylation of the 3'-Hydroxyl Group:

-

React the purified 5'-O-DMT-2'-O-MOE-uridine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base to introduce the phosphoramidite moiety at the 3'-position.[5]

-

-

Final Purification:

-

Purify the final 2'-O-MOE uridine phosphoramidite product to a high degree of purity, suitable for use in automated oligonucleotide synthesis.

-

Impact of 2'-O-MOE Modification on Oligonucleotide Properties

The incorporation of 2'-O-MOE modifications into an oligonucleotide dramatically enhances its therapeutic potential by improving several key biophysical and pharmacological properties.

Enhanced Nuclease Resistance: Prolonging the Therapeutic Window

A primary advantage of the 2'-O-MOE modification is the significant increase in resistance to nuclease degradation.[3] The bulky methoxyethyl group at the 2'-position provides steric hindrance, shielding the phosphodiester backbone from the enzymatic cleavage by both endo- and exonucleases.[6] This enhanced stability translates to a longer in vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

| Oligonucleotide Modification | Relative Nuclease Resistance | In Vivo Half-life |

| Unmodified Phosphodiester | Low | Minutes |

| Phosphorothioate (PS) | Moderate | Hours |

| 2'-O-MOE + PS | High | Days to Weeks |

Table 1: A qualitative comparison of the nuclease resistance and in vivo half-life of different oligonucleotide modifications.

Increased Binding Affinity: A More Potent Interaction

The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[2][7] This conformational rigidity reduces the entropic penalty of binding to a complementary RNA strand, resulting in a significant increase in binding affinity (Tm).[3][8] The melting temperature (Tm) of a duplex containing a 2'-O-MOE modification can increase by approximately 0.9 to 1.6 °C per modification compared to its unmodified DNA counterpart.[3] This enhanced affinity leads to more potent target engagement at lower concentrations.

| Modification | ΔTm per modification (°C) |

| 2'-O-Methyl (2'-OMe) | ~1.5 |

| 2'-O-Methoxyethyl (2'-O-MOE) | 0.9 - 1.6 |

| 2'-Fluoro (2'-F) | ~2.5 |

Table 2: Comparison of the increase in melting temperature (ΔTm) per modification for common 2'-sugar modifications.[3]

Favorable Pharmacokinetics and Reduced Toxicity

Oligonucleotides incorporating 2'-O-MOE modifications generally exhibit favorable pharmacokinetic profiles, with broad tissue distribution and a long tissue half-life.[9] Furthermore, the 2'-O-MOE modification has been associated with a favorable safety profile, showing reduced pro-inflammatory effects compared to some other modifications.[3][10] This improved tolerability is a critical factor in the development of chronically administered therapies.[11]

Applications of 2'-O-MOE Modification in Antisense Technology

The unique combination of properties afforded by the 2'-O-MOE modification has made it a workhorse in the field of antisense oligonucleotides (ASOs).

The "Gapmer" Design: Harnessing RNase H Activity

A prevalent design for antisense oligonucleotides is the "gapmer" architecture.[3] In this design, a central "gap" of 8-10 deoxyribonucleotides is flanked by "wings" of 2'-O-MOE modified nucleotides. This chimeric structure is crucial for the mechanism of action. The 2'-O-MOE wings provide nuclease resistance and high binding affinity to the target mRNA, while the DNA gap forms a DNA:RNA heteroduplex that is a substrate for RNase H.[12][13] RNase H is an endogenous enzyme that specifically cleaves the RNA strand of such a hybrid, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[12]

Steric Blocking: An Alternative Mechanism of Action

In addition to RNase H-mediated degradation, 2'-O-MOE modified oligonucleotides can also function as steric blockers.[3][14] In this modality, the ASO binds to a specific site on a pre-mRNA or mRNA and physically obstructs the binding of cellular machinery involved in splicing, translation, or polyadenylation.[15] For example, Nusinersen (Spinraza®), an approved drug for spinal muscular atrophy, is a fully 2'-O-MOE modified oligonucleotide that acts as a splice-switching ASO.[3]

Evaluating the Efficacy and Safety of 2'-O-MOE Modified Oligonucleotides: A Workflow for Drug Development

The development of a 2'-O-MOE modified oligonucleotide therapeutic requires a rigorous and systematic evaluation of its efficacy and safety. The following workflow outlines the key stages in this process.

In Vitro Evaluation

The initial assessment of ASO candidates is performed in cell culture models. Key in vitro assays include:

-

Target mRNA Reduction: Quantitative real-time PCR (qRT-PCR) is used to measure the reduction of the target mRNA levels following ASO treatment.

-

Protein Knockdown: Western blotting or ELISA is employed to confirm that the reduction in mRNA translates to a decrease in the target protein.

-

Dose-Response and IC50 Determination: ASOs are tested across a range of concentrations to determine their potency (IC50).

-

Off-Target Effects: Transcriptome-wide analysis (e.g., RNA-seq) can be used to assess potential off-target gene modulation.[16]

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo testing in relevant animal models.[17][18]

-

Pharmacokinetics and Biodistribution: The absorption, distribution, metabolism, and excretion (ADME) of the ASO are characterized.

-

Efficacy Studies: The ability of the ASO to reduce the target mRNA and protein in various tissues is evaluated.[19]

-

Toxicology and Safety Pharmacology: Comprehensive toxicology studies are conducted to assess the safety profile of the ASO, including evaluation of liver and kidney function, hematological parameters, and histopathology of key organs.[9][10][20][21]

Conclusion: The Enduring Legacy of the 2'-O-MOE Modification

The 2'-O-methoxyethyl modification has been a transformative innovation in the field of oligonucleotide therapeutics. Its ability to confer a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile has enabled the development of a new class of precision medicines.[6][11] As our understanding of oligonucleotide chemistry and biology continues to evolve, the 2'-O-MOE modification will undoubtedly remain a critical tool in the arsenal of researchers and drug developers working to harness the therapeutic potential of targeting RNA.

References

-

Burel, S. A., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 233-241. [Link]

-

Wagner, E., et al. (1990). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 18(23), 5965-5971. [Link]

-

Prakash, T. P., et al. (2014). Comparing In Vitro and In Vivo Activity of 2′-O-[2-(Methylamino)-2-oxoethyl]- and 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides. Figshare. [Link]

-

Prakash, T. P., et al. (2014). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. ResearchGate. [Link]

-

Nakano, S., et al. (2013). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 117(49), 15336-15343. [Link]

-

Damle, S. S., et al. (2025, September 29). A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity. Semantic Scholar. [Link]

-

Arora, V. (2025, October 20). Safety First: How Preclinical Toxicology Shapes ASO Therapies for Rare Diseases. Arora Biosciences. [Link]

-

Kim, T. W., et al. (2019). Impurity Qualification Toxicology Study for a 2′-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. Oligonucleotide Therapeutics Society. [Link]

-

de la Cuesta, E., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 44869-44881. [Link]

-

Gorska-Ponikowska, M., & Wozniak, M. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Advances, 10(62), 37625-37636. [Link]

-

Vickers, T. A., et al. (2001). Fully modified 2′ MOE oligonucleotides redirect polyadenylation. Nucleic Acids Research, 29(6), 1293-1299. [Link]

-

U.S. Food and Drug Administration. (2024, November). Nonclinical Safety Assessment of Oligonucleotide-Based Therapeutics. [Link]

-

Damha, M. J., et al. (1998). RNase H mediated cleavage of RNA duplexed with various antisense oligonucleotides. ResearchGate. [Link]

-

Shodex. (n.d.). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). [Link]

-